molecular formula C5H6BrF3O B3091206 1,1,1-Trifluoro-5-bromo-2-pentanone CAS No. 121749-67-5

1,1,1-Trifluoro-5-bromo-2-pentanone

Cat. No.: B3091206
CAS No.: 121749-67-5
M. Wt: 219 g/mol
InChI Key: OHZNFMNKCSNUCK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-5-bromo-2-pentanone is an organic compound with the molecular formula C(_5)H(_6)BrF(_3)O. It is characterized by the presence of trifluoromethyl and bromo functional groups attached to a pentanone backbone.

Preparation Methods

The synthesis of 1,1,1-Trifluoro-5-bromo-2-pentanone typically involves the reaction of 1,1,1-trifluoro-2-pentanone with bromine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) bromide, to facilitate the bromination process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

1,1,1-Trifluoro-5-bromo-2-pentanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,1,1-Trifluoro-5-bromo-2-pentanone has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those that require trifluoromethyl and bromo functionalities for biological activity.

    Chemical Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its reactive functional groups.

    Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-bromo-2-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors, through its reactive functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromo group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target molecules and lead to the desired biological or chemical effects .

Comparison with Similar Compounds

1,1,1-Trifluoro-5-bromo-2-pentanone can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-2-pentanone: Lacks the bromo group, which may result in different reactivity and applications.

    5-Bromo-2-pentanone: Lacks the trifluoromethyl group, which can affect its lipophilicity and metabolic stability.

    1,1,1-Trifluoro-5-chloro-2-pentanone: Similar structure but with a chloro group instead of a bromo group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in the combination of trifluoromethyl and bromo functionalities, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-bromo-1,1,1-trifluoropentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O/c6-3-1-2-4(10)5(7,8)9/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZNFMNKCSNUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294814
Record name 5-Bromo-1,1,1-trifluoro-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121749-67-5
Record name 5-Bromo-1,1,1-trifluoro-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121749-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,1,1-trifluoro-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500 mL three neck round bottom flask, fitted with dropping funnel, magnetic stirrer, ice-salt bath, and argon inlet is charged with 125 mL of dry dimethylformamide, 29 g(35.7 mM) of trifluoro-5-hydroxy-2-pentanone. This mixture was cooled to -5° C. and 11.5 g(71.6 mM) of bromine was added dropwise over a two hour period. After stirring overnight at ambient temperature the reaction mixture was distilled through a 30 cm vigreaux column at 2.0 mm of pressure. Two fractions were collected; the first fraction from 27°-35° C. and the second fraction at 35°-70° C. The second fraction was partitioned between water and ethyl ether, the organic layer was washed with water (3×100 mL, dried (anhydrous MgSO4), and evaporated under reduced pressure at ambient temperature to give 40 g of a colorless oil mixture of dimethyl formamide, ether, and the desired product which was used in the next reaction without further purification.
[Compound]
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125 mL
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29 g
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Quantity
11.5 g
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Reaction Step Three
[Compound]
Name
colorless oil
Quantity
40 g
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reactant
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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